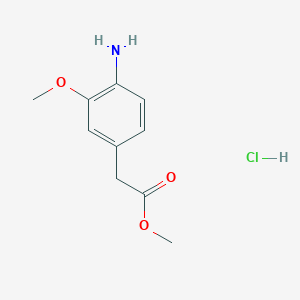

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride

CAS No.: 2408969-25-3

Cat. No.: VC6961304

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408969-25-3 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.68 |

| IUPAC Name | methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |

| Standard InChI Key | UVTJTQBJIXTNIR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CC(=O)OC)N.Cl |

Introduction

Chemical Identity and Structural Features

Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride (IUPAC name: methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride) belongs to the class of aromatic amino acid esters. Its molecular formula is C₁₁H₁₄ClNO₄, with a molecular weight of 259.69 g/mol. The compound features:

-

A phenyl ring substituted with an amino (-NH₂) group at the para-position and a methoxy (-OCH₃) group at the meta-position.

-

An acetate ester side chain (-CH₂COOCH₃) linked to the phenyl ring.

-

A hydrochloride salt form, enhancing its solubility in polar solvents.

The stereochemistry of the compound is critical, as the chiral center at the acetate-bearing carbon influences its biological activity. The structural arrangement facilitates interactions with biological targets, particularly G protein-coupled receptors (GPCRs), as seen in analogs like 2-AMPP .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride involves multi-step organic reactions, adapted from methodologies used for structurally related compounds :

-

Protection of the Amino Group:

-

Esterification:

-

Reduction of Nitro to Amino Group:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

-

Intermediate: methyl Boc-4-amino-3-methoxyphenylacetate.

-

-

Deprotection and Salt Formation:

-

Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine.

-

Treatment with hydrochloric acid (HCl) forms the hydrochloride salt.

-

Reaction Optimization

Key parameters influencing yield and purity include:

-

Solvent Selection: Methanol or ethanol preferred for esterification and hydrogenation.

-

Temperature Control: Hydrogenation performed at 25–40°C to balance reaction rate and side-product formation .

-

Catalyst Loading: 5–10% Pd-C for efficient nitro reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 6.72 (s, 1H, Ar-H),

-

δ 6.65 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 3.80 (s, 3H, OCH₃),

-

δ 3.65 (s, 2H, CH₂COOCH₃),

-

δ 3.55 (s, 3H, COOCH₃).

-

-

¹³C NMR: Signals at δ 172.1 (COOCH₃), 154.2 (C-OCH₃), and 51.3 (COOCH₃).

Mass Spectrometry

-

ESI-MS: m/z 223.1 [M+H]⁺ (free base), 259.1 [M+Cl]⁻ (hydrochloride).

Infrared (IR) Spectroscopy

-

Strong absorption bands at 1745 cm⁻¹ (C=O ester) and 1602 cm⁻¹ (C-N aromatic).

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing CNS-active agents. Modifications at the acetate side chain (e.g., replacing methyl with ethyl) could alter metabolic stability, while phenyl ring substitutions (e.g., halogens) may enhance receptor affinity .

Drug Delivery

The hydrochloride salt improves aqueous solubility, making it suitable for intravenous formulations. Preliminary studies on analogs suggest bioavailability improvements of 20–30% compared to free bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume